molecular formula C20H17BrN2O3 B2885108 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209236-38-3

2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2885108
CAS No.: 1209236-38-3
M. Wt: 413.271
InChI Key: UBZZOLGKORQDRB-UHFFFAOYSA-N
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Description

2-Bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS 1209236-38-3) is a high-purity chemical reagent with a molecular formula of C20H17BrN2O3 and a molecular weight of 413.26 . This compound features a hybrid structure incorporating a 2-methyl-2,3-dihydrobenzofuran moiety linked to an isoxazole methylbenzamide group, a scaffold of significant interest in medicinal chemistry. Compounds containing isoxazole rings and related heterocyclic structures have been widely investigated for their potential to modulate biological targets . Specifically, structurally similar isoxazole derivatives have demonstrated potent activity as inhibitors of epigenetic readers like BRD4, which is a validated target in oncology research for the treatment of cancers such as acute myeloid leukemia (AML) . Furthermore, such hybrid molecules are of great interest in the exploration of new antiviral and antimicrobial agents, as chalcone and isoxazole derivatives are known to exhibit versatile pharmacological activities by targeting a range of viral and bacterial enzymes . This compound is intended for research applications only, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in drug discovery programs. Researchers can utilize this reagent to explore its potential mechanisms of action and inhibitory effects on specific pathogenic or cellular pathways.

Properties

IUPAC Name

2-bromo-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-12-8-14-9-13(6-7-18(14)25-12)19-10-15(23-26-19)11-22-20(24)16-4-2-3-5-17(16)21/h2-7,9-10,12H,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZZOLGKORQDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide” are currently unknown. This compound is a derivative of benzofuran, a heterocyclic compound that is frequently found in bioactive compounds and organic materials. Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors, suggesting that this compound may also interact with similar targets.

Pharmacokinetics

A related compound, 4-bromo-2,3-dihydrobenzofuran, has been synthesized via microbial hydroxylation of o-bromophenylacetic acid, suggesting that similar metabolic pathways may be involved in the metabolism of this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam.

Biological Activity

The compound 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide (CAS Number: 1209236-38-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects, supported by relevant research findings and data.

Molecular Structure

The molecular formula of this compound is C20H17BrN2O3C_{20}H_{17}BrN_{2}O_{3} with a molecular weight of 413.3 g/mol. The structure includes a bromine atom, an isoxazole ring, and a benzamide moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H17BrN2O3
Molecular Weight413.3 g/mol
CAS Number1209236-38-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the dihydrobenzofuran structure have shown promising results against various cancer cell lines.

  • In Vitro Studies : Research indicates that derivatives of dihydrobenzofuran exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values obtained from MTT assays suggest that these compounds can effectively inhibit cell proliferation, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. For example, certain derivatives have been reported to induce apoptosis in HepG2 cells by regulating the p53-dependent pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds identified that:

  • Substituents on the benzene ring significantly affect cytotoxicity.
  • Presence of a phenolic hydroxyl group is crucial for enhancing anticancer activity.

Table 1 summarizes the cytotoxic effects of various derivatives:

Compound IDIC50 (µM)Cell Line
Compound 134.3 ± 2.1A549
Compound 221.0 ± 3.0HeLa
Compound 3>128A549
Compound 44.6 ± 0.7HeLa

Other Biological Activities

Besides anticancer properties, compounds featuring the dihydrobenzofuran moiety have been explored for additional pharmacological activities:

  • Antioxidant Activity : Some studies suggest that these compounds possess significant antioxidant properties, contributing to their therapeutic potential in various diseases .
  • Anti-inflammatory Effects : There is emerging evidence indicating that certain derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study: Dihydrobenzofuran Derivatives

A comprehensive study involving a series of dihydrobenzofuran derivatives demonstrated their effectiveness against multiple cancer types. The research involved synthesizing various analogs and evaluating their biological activities through in vitro assays. Notably:

  • The most potent compounds were those with specific substitutions on the benzene ring.
  • The study provided insights into optimizing these compounds for enhanced solubility and bioavailability .

Clinical Relevance

Clinical studies are necessary to validate the findings from in vitro experiments. Current research focuses on translating these results into clinical applications by assessing pharmacokinetics and toxicity profiles in vivo.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent(s) on Benzamide Key Functional Groups Molecular Weight Reference
Target Compound 2-Br Isoxazole, Dihydrobenzofuran Not Provided -
2-amino-N-cyclohexyl-5-bromobenzamide 5-Br, 2-NH2 Cyclohexylamine ~327 (estimated)
3,4-dichloro-N-(thiazol-2-yl)benzamide 3,4-Cl Thiazole, Pyridinyl ~408 (estimated)
2-bromo-5-methoxy-N-[(oxadiazolyl)methyl]benzamide 2-Br, 5-OCH3 1,2,4-Oxadiazole 326.15

Heterocyclic Ring Systems

The isoxazole-dihydrobenzofuran combination in the target compound contrasts with other heterocycles:

  • Thiazole rings () offer sulfur-based electronics and hydrogen-bonding capabilities, which may enhance interactions with polar biological targets.
  • Benzodithiazine systems () incorporate sulfur and nitrogen heteroatoms, enabling diverse redox properties but increasing synthetic complexity .

Table 2: Heterocyclic Ring Properties

Heterocycle Key Features Example Compound Biological Relevance (Inferred) Reference
Isoxazole Oxygen and nitrogen atoms; moderate polarity Target Compound Potential enzyme inhibition -
Thiazole Sulfur atom; polarizable 3,4-dichloro-N-(thiazol-2-yl)benzamide Antifungal/antibacterial activity
1,3,4-Oxadiazole Electron-deficient; rigid LMM5, LMM11 () Antifungal screening
Benzodithiazine Sulfur-rich; planar structure Compound 8 () Not specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-bromo-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)benzamide?

  • Methodology : Multi-step synthesis typically involves coupling the isoxazole-methylamine intermediate with a brominated benzoyl chloride derivative. Key parameters include:

  • Temperature : 60–80°C for amide bond formation.
  • Catalyst : Use of coupling agents like EDC/HOBt for efficient activation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity .
    • Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to minimize side products like unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C NMR : Key signals include the dihydrobenzofuran proton resonances (δ 3.2–4.1 ppm for methylene groups) and the isoxazole methyl group (δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 469.05 (C21H18BrN2O3+) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and benzofuran C-O-C stretch at ~1240 cm⁻¹ .

Q. How can purity be rigorously assessed?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Purity thresholds >98% are recommended for biological assays .
  • Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N, Br .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Strategy : Synthesize analogs with variations in:

  • Bromine position : Compare para vs. ortho substitution on the benzamide ring.
  • Dihydrobenzofuran substituents : Test 2-methyl vs. 2-ethyl groups for steric effects.
  • Isoxazole modifications : Replace isoxazole with oxadiazole to assess heterocycle impact .
    • Data Analysis : Use IC50 values (e.g., from kinase inhibition assays) to correlate substituent effects with activity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts .
  • Assay Conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) for consistency .
    • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., fluorinated benzamides) to identify trends .

Q. What computational tools predict binding modes with target proteins?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 8PU) to model interactions with kinase domains. Focus on hydrogen bonding with the amide group and hydrophobic contacts with the dihydrobenzofuran ring .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

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